molecular formula C18H17N3O6S B4891215 methyl 2-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoate

methyl 2-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoate

Cat. No. B4891215
M. Wt: 403.4 g/mol
InChI Key: ADVDABKBRWKGBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoate, also known as MECAB, is a chemical compound that has shown potential in various scientific research applications. It is a member of the benzoic acid ester family and is commonly used as a reagent in organic chemistry.

Mechanism of Action

The mechanism of action of methyl 2-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoate involves its ability to bind to the active site of the enzymes and proteins it targets. This binding inhibits the activity of the enzyme or protein, leading to a reduction in its biological function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of methyl 2-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoate are dependent on the specific enzyme or protein it targets. Inhibition of carbonic anhydrase activity can lead to a reduction in the production of bicarbonate ions, which can affect acid-base balance in the body. Inhibition of protein tyrosine phosphatases can affect cellular signaling pathways, leading to changes in cell growth and differentiation.

Advantages and Limitations for Lab Experiments

One of the advantages of using methyl 2-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoate in lab experiments is its specificity for certain enzymes and proteins. This allows for targeted inhibition of specific biological functions. However, one limitation is that methyl 2-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoate may not be effective in all biological systems, and its efficacy may vary depending on the specific enzyme or protein being targeted.

Future Directions

There are several future directions for the use of methyl 2-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoate in scientific research. One area of interest is the development of methyl 2-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoate as a potential therapeutic agent for the treatment of diseases such as cancer and autoimmune disorders. Additionally, further research is needed to better understand the specific biological functions targeted by methyl 2-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoate and its potential applications in other areas of research.

Synthesis Methods

The synthesis of methyl 2-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoate involves the reaction of 4-ethoxy-3-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-aminobenzoic acid and methyl isocyanate to form methyl 2-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoate.

Scientific Research Applications

Methyl 2-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoate has been used in various scientific research applications due to its ability to inhibit the activity of certain enzymes and proteins. It has been found to be effective in inhibiting the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. methyl 2-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoate has also been shown to inhibit the activity of protein tyrosine phosphatases, which are involved in the regulation of cellular signaling pathways.

properties

IUPAC Name

methyl 2-[(4-ethoxy-3-nitrobenzoyl)carbamothioylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O6S/c1-3-27-15-9-8-11(10-14(15)21(24)25)16(22)20-18(28)19-13-7-5-4-6-12(13)17(23)26-2/h4-10H,3H2,1-2H3,(H2,19,20,22,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADVDABKBRWKGBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-({[(4-ethoxy-3-nitrophenyl)carbonyl]carbamothioyl}amino)benzoate

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